molecular formula C13H16FNO3 B1532429 Benzyl 3-fluoro-4-hydroxypiperidine-1-carboxylate CAS No. 1228631-27-3

Benzyl 3-fluoro-4-hydroxypiperidine-1-carboxylate

Cat. No.: B1532429
CAS No.: 1228631-27-3
M. Wt: 253.27 g/mol
InChI Key: RKRKELORNFODMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structural Identification and Nomenclature

This compound exists as multiple stereoisomeric forms, each with distinct chemical identities and properties. The compound features a six-membered piperidine ring containing five methylene bridges and one amine bridge, with specific substitutions at the 3 and 4 positions. The molecular formula is C₁₃H₁₆FNO₃ with a molecular weight of 253.27 daltons, consistent across all stereoisomeric variants. The International Union of Pure and Applied Chemistry systematic name is benzyl 3-fluoro-4-hydroxy-1-piperidinecarboxylate, reflecting the benzyl carbamate protecting group attached to the piperidine nitrogen.

The stereochemical complexity of this compound is reflected in the multiple Chemical Abstracts Service registry numbers assigned to different isomers. The (3R,4S)-stereoisomer carries Chemical Abstracts Service number 913574-95-5 and 1147112-66-0, while the (3S,4R)-enantiomer is registered as 1147112-65-9. The trans-isomer is designated by Chemical Abstracts Service number 913574-96-6, and a cis-trans mixture (1:1) is catalogued under 1228631-27-3. Each stereoisomer exhibits unique three-dimensional arrangements that significantly influence their chemical behavior and biological activity.

The InChI identifier for the general structure is InChI=1S/C13H16FNO3/c14-11-8-15(7-6-12(11)16)13(17)18-9-10-4-2-1-3-5-10/h1-5,11-12,16H,6-9H2, with the InChI Key RKRKELORNFODMN-UHFFFAOYSA-N serving as a unique digital fingerprint. The SMILES notation C1CN(CC(C1O)F)C(=O)OCC2=CC=CC=C2 provides a linear text representation of the molecular structure. These standardized identifiers facilitate unambiguous communication and database searches across the global chemical community.

Stereoisomer Chemical Abstracts Service Number Specific Rotation Molecular Weight Purity
(3R,4S) 913574-95-5 Not specified 253.27 Variable
(3R,4S) 1147112-66-0 Not specified 253.27 95%
(3S,4R) 1147112-65-9 Not specified 253.27 95%
trans 913574-96-6 Not specified 253.27 97%
cis-trans mixture 1228631-27-3 Not applicable 253.27 Variable

Historical Context in Fluorinated Piperidine Chemistry

The development of this compound represents a culmination of decades of research into fluorinated heterocyclic chemistry. Piperidine, first reported in 1850 by Scottish chemist Thomas Anderson and independently in 1852 by French chemist Auguste Cahours, has evolved from a natural product derivative to a cornerstone of pharmaceutical chemistry. The integration of fluorine into piperidine scaffolds, however, remained elusive for much of the twentieth century due to the inherent challenges in combining these two critical pharmacophores.

The breakthrough in fluorinated piperidine synthesis came through the pioneering work of researchers at the University of Münster, who developed revolutionary dearomatization-hydrogenation processes. In 2019, Dr. Zackaria Nairoukh, Marco Wollenburg, Dr. Christoph Schlepphorst, Dr. Klaus Bergander, and Professor Frank Glorius published their seminal work in Nature Chemistry describing a one-pot rhodium-catalyzed process for accessing fluorinated piperidines. This method represented the first general synthetic approach to all-cis-(multi)fluorinated piperidines, utilizing readily available fluorinated pyridines as starting materials.

Prior to these developments, synthetic approaches toward fluorinated piperidines were severely limited and often impractical for large-scale applications. Traditional methods relied on electrophilic fluorination strategies that required careful preparation of pre-functionalized precursors with defined stereochemistry. The diastereoselective synthesis of substituted monofluorinated piperidines typically necessitated substrates with predetermined stereochemical arrangements, making the process both labor-intensive and costly. Multifluorinated piperidines presented even greater challenges, often requiring tedious multistep syntheses with limited scope and efficiency.

The University of Münster team's approach addressed these limitations through a two-step process conducted in a single reaction vessel. The methodology begins with easily accessible fluorinated pyridines, which are aromatic compounds characterized by their planar structure and high stability. The first step involves removing the aromaticity through a dearomatization process, followed by selective hydrogenation where hydrogen atoms are transferred specifically to one side of the ring system. This breakthrough enabled the chemoselective reduction of fluoropyridines while tolerating other heteroaromatic systems using commercially available heterogeneous catalysts.

Role in Modern Medicinal Chemistry and Drug Design

This compound occupies a unique position in contemporary drug discovery, representing the intersection of two independently indispensable components in pharmaceutical research. Piperidines constitute the most abundant heterocycle in pharmaceuticals, with recent investigations revealing that 59% of all small-molecule drugs approved by the Food and Drug Administration contain at least one nitrogen-containing heterocycle. Simultaneously, fluorine has achieved recognition as a potent substituent across medicinal, agricultural, and material science applications, with approximately 20-25% of all small-molecule drugs in the market containing at least one fluorine atom.

The strategic incorporation of fluorine into piperidine scaffolds addresses multiple pharmaceutical optimization challenges simultaneously. Fluorine's high electronegativity and small size enable precise modulation of molecular properties without significantly altering the overall structural framework. The high carbon-fluorine bond energy, approximately 544 kilojoules per mole, substantially increases metabolic stability compared to carbon-hydrogen bonds. This enhanced stability translates directly to improved pharmacokinetic profiles, including extended half-lives and reduced clearance rates in biological systems.

The conformational behavior of fluorinated piperidines represents a particularly sophisticated aspect of their medicinal chemistry applications. Fluorine atoms exhibit a strong preference for axial orientation in piperidine rings, a phenomenon attributed to multiple stabilizing forces including charge-dipole interactions and hyperconjugation effects. This axial preference has profound implications for drug-target interactions, as the three-dimensional arrangement of pharmacophores significantly influences binding affinity and selectivity. The modulation of basicity through fluorine substitution has been exploited extensively in drug discovery, particularly for addressing cardiovascular toxicity concerns associated with human ether-a-go-go-related gene potassium ion channel interactions.

The compound serves as a versatile synthetic intermediate for accessing more complex fluorinated architectures. Research has demonstrated its utility in preparing enantioenriched fluorinated piperidines through sophisticated synthetic methodologies. The benzyl carbamate protecting group provides orthogonal reactivity, allowing for selective modifications while preserving the integrity of the fluorinated piperidine core. Deprotection strategies can be employed to reveal the free amine, enabling further functionalization for specific therapeutic targets.

Property Impact on Drug Design Specific Benefit
Fluorine incorporation Metabolic stability Increased half-life, reduced clearance
Axial fluorine preference Conformational control Enhanced target selectivity
Basicity modulation Reduced toxicity Decreased human ether-a-go-go-related gene interactions
Benzyl protection Synthetic versatility Orthogonal reactivity patterns
Stereoisomeric diversity Structure-activity relationships Optimized binding interactions

Contemporary research has expanded the utility of this compound beyond traditional small-molecule applications. Investigations into its potential as a platform for developing fluorinated drug derivatives have yielded promising results, with researchers successfully preparing analogs of commercially available pharmaceuticals. The compound has also found applications in the synthesis of specialized materials, including fluorinated phosphine ligands and ionic liquids, demonstrating its versatility across multiple research domains.

The chemoinformatic analysis of fluorinated piperidine libraries has revealed crucial insights into their drug-like properties and three-dimensionality. Computational studies have shown that fluorine substitution notably lowers the calculated pKa values of these compounds, correlating with reduced affinity for cardiac ion channels and improved safety profiles. These findings have direct implications for lead optimization strategies, providing quantitative guidance for balancing efficacy and safety considerations in drug development programs.

Properties

IUPAC Name

benzyl 3-fluoro-4-hydroxypiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16FNO3/c14-11-8-15(7-6-12(11)16)13(17)18-9-10-4-2-1-3-5-10/h1-5,11-12,16H,6-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKRKELORNFODMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC(C1O)F)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

Similar compounds have been used as reactants for the synthesis of orally bioavailable p2y12 antagonists, which suggests that this compound may also interact with P2Y12 receptors. These receptors play a crucial role in platelet aggregation and blood clotting.

Mode of Action

If it does interact with P2Y12 receptors like its similar compounds, it may inhibit the function of these receptors, thereby preventing platelet aggregation.

Biological Activity

Benzyl 3-fluoro-4-hydroxypiperidine-1-carboxylate is a synthetic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The compound features a piperidine ring with a fluorine atom and a hydroxyl group, which are critical for its biological interactions. The presence of the benzyl group enhances lipophilicity, facilitating the compound's ability to traverse biological membranes. The stereochemistry at positions 3 and 4 of the piperidine ring significantly influences its pharmacological properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The fluoro and hydroxyl groups enhance binding affinity and reactivity, which may lead to various biological effects:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of acetylcholinesterase (AChE), which is crucial in neurotransmission processes. Studies indicate that structural modifications can affect the inhibition potency significantly .
  • Anticancer Activity : Preliminary studies suggest that this compound exhibits cytotoxic effects against certain cancer cell lines, indicating its potential as an anticancer agent .

Biological Activities

Research has identified several key biological activities associated with this compound:

  • Antimicrobial Properties : Similar compounds have demonstrated efficacy against various bacterial strains, suggesting potential applications in treating infections .
  • Neuroactive Effects : Given its structural characteristics, the compound may interact with neurotransmitter systems, potentially influencing mood or cognitive functions .
  • Cytotoxicity : Early data indicate that this compound may induce apoptosis in cancer cells, warranting further investigation into its therapeutic applications .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Enzyme InhibitionInhibits acetylcholinesterase (AChE)
Anticancer ActivityInduces cytotoxicity in cancer cell lines
Antimicrobial EffectsEffective against bacterial strains
Neuroactive EffectsPotential influence on neurotransmitter systems

Scientific Research Applications

Medicinal Chemistry

Benzyl 3-fluoro-4-hydroxypiperidine-1-carboxylate serves as a valuable building block in the synthesis of more complex pharmaceutical compounds. Its structure allows for modifications that can enhance biological activity and selectivity towards specific targets.

Potential Therapeutic Applications:

  • Neurological Disorders: The compound has been studied for its antagonistic effects on muscarinic acetylcholine receptors (mAChRs), suggesting potential applications in treating conditions like schizophrenia and cognitive impairments.
  • Antimicrobial Activity: Preliminary studies indicate that derivatives of this compound may exhibit antimicrobial properties against various bacterial strains.
  • Cytotoxic Effects: The compound shows promise in preliminary data indicating cytotoxicity towards certain cancer cell lines, warranting further pharmacological investigation.

The biological activity of this compound primarily revolves around its interaction with neurotransmitter systems. It acts as an allosteric modulator of mAChRs, influencing receptor activity without directly activating them. This property is significant for developing treatments for cognitive disorders related to cholinergic signaling .

Mechanism of Action:
The presence of the hydroxyl and fluorine groups enhances binding affinity to mAChRs, while the benzyl moiety increases lipophilicity, facilitating membrane penetration and receptor interaction .

Targeted Protein Degradation

One study incorporated this compound into PROTACs (proteolysis-targeting chimeras) aimed at degrading the Brd4 protein. This approach demonstrated selective degradation at nanomolar concentrations, showcasing potential applications in cancer therapy where regulation of protein levels is critical .

Inhibition of Acetyl-CoA Carboxylase (ACC)

Another study revealed that derivatives could effectively inhibit ACC activity both in vitro and in vivo. This inhibition correlated with reduced fatty acid synthesis, highlighting implications for metabolic diseases .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Modifications and Molecular Features

The following table summarizes key structural analogs and their differences:

Compound Name CAS Number Molecular Formula Key Substituents Molecular Weight (g/mol)
Benzyl 3-fluoro-4-hydroxypiperidine-1-carboxylate 1209780-78-8 C₁₃H₁₆FNO₃ 3-fluoro, 4-hydroxypiperidine 253.27
Benzyl 4-(4-fluorophenyl)-4-hydroxypiperidine-1-carboxylate 19656-83-8 C₁₉H₂₀FNO₃ 4-(4-fluorophenyl), 4-hydroxypiperidine 329.37
Benzyl 4-hydroxy-4-(3,3,3-trifluoropropyl)piperidine-1-carboxylate 2680827-24-9 C₁₆H₂₀F₃NO₃ 4-hydroxy, 4-(3,3,3-trifluoropropyl)piperidine 331.33
Cis-benzyl 3-fluoro-4-hydroxy-4-(trifluoromethyl)piperidine-1-carboxylate 1951439-26-1 C₁₄H₁₅F₄NO₃ 3-fluoro, 4-hydroxy, 4-(trifluoromethyl)piperidine 321.27
Benzyl 4-fluoropiperidine-1-carboxylate 690257-75-1 C₁₃H₁₆FNO₂ 4-fluoropiperidine (no hydroxyl group) 237.27
Key Observations:
  • Substituent Complexity : The parent compound’s 3-fluoro and 4-hydroxy groups create a polar, hydrogen-bonding motif absent in simpler analogs like Benzyl 4-fluoropiperidine-1-carboxylate .
  • Aromatic vs. Aliphatic Modifications : The 4-(4-fluorophenyl) group in introduces aromaticity, which may enhance binding affinity in pharmaceutical targets compared to aliphatic substituents.
Collision Cross-Section (CCS) and Mass Spectrometry

This compound exhibits distinct CCS values (e.g., 158.6 Ų for [M+H]⁺), which differ significantly from analogs due to substituent size and polarity. For instance, the trifluoromethyl group in likely increases CCS due to greater steric bulk .

Toxicity and Handling
  • The parent compound’s H301 classification underscores its oral toxicity, necessitating strict PPE protocols .

Preparation Methods

Starting Materials and Fluorination Strategy

The synthesis often begins with a piperidine precursor or a cyclohexane derivative that can be converted into the piperidine ring system. Fluorination is typically achieved via nucleophilic or electrophilic fluorinating agents that target the 3-position on the ring.

  • For example, starting from a 3-substituted cyclohexane or piperidine intermediate, bromination or other halogenation at the 3-position can be performed, followed by nucleophilic substitution with fluoride ions to introduce the fluorine atom.

  • Fluorination reagents such as Selectfluor or DAST (diethylaminosulfur trifluoride) may be employed depending on the substrate and desired stereochemistry.

Hydroxylation at the 4-Position

The hydroxyl group at the 4-position can be introduced by:

  • Ring-opening reactions of epoxide intermediates formed on the piperidine ring.
  • Direct hydroxylation of the ring using oxidizing agents or via nucleophilic substitution of a leaving group (e.g., tosylate, mesylate) with hydroxide ions.

Carbamate Protection

The nitrogen atom of the piperidine ring is protected as a benzyl carbamate to stabilize the molecule and facilitate further synthetic manipulations. This is typically done by:

  • Reacting the free amine with benzyl chloroformate (Cbz-Cl) under basic conditions to form the benzyl carbamate ester.

Detailed Preparation Method from Literature

A representative synthetic sequence, adapted from patent CN108456213B and related fluorinated cyclohexane and piperidine chemistry, is as follows:

Step Reaction Type Reagents/Conditions Outcome
1 Starting material preparation Resolution of cyclohexane-3-alkene carboxylic acid Enantiomerically enriched intermediate
2 Bromination Brominating agent (e.g., NBS) Formation of 3-bromo intermediate
3 Ring-opening and fluorination Fluoride source (e.g., KF, CsF) Introduction of fluorine at 3-position
4 Cyclization Acid/base catalysis (e.g., HCl, NaOH) Formation of fluorohydroxycyclohexane ring
5 Conversion to piperidine Amination or reductive amination Formation of piperidine ring
6 Carbamate protection Benzyl chloroformate, base (e.g., Na2CO3) Benzyl 3-fluoro-4-hydroxypiperidine-1-carboxylate

This method emphasizes the use of classical halogenation-fluorination sequences combined with ring transformations to achieve the target molecule.

Advanced Synthetic Techniques

Automated Capsule-Based Organic Synthesis

Recent advances in automated organic synthesis have enabled the preparation of complex heterocycles including fluorinated piperidines using integrated consoles. Such systems use programmed sequences of reagent addition, heating, stirring, and purification steps to streamline synthesis.

  • Automated synthesis involves modules controlling solvent delivery, heating, stirring, and reagent mixing.
  • Polystyrene-supported reagents and molecular sieves ensure anhydrous conditions.
  • Reactions are monitored by TLC and NMR to confirm progress.
  • This approach can improve reproducibility and scalability of this compound synthesis.

Continuous Flow Reactors

In industrial settings, continuous flow reactors are employed to optimize yield and stereochemical control in fluorination and hydroxylation steps. These reactors allow precise temperature control and rapid mixing, minimizing side reactions and improving product purity.

Summary Table of Preparation Methods

Methodology Key Reagents/Conditions Advantages Limitations
Halogenation-Fluorination + Cyclization Brominating agents, fluoride salts, acid/base catalysts Established route; good stereocontrol Multi-step; requires careful handling of reagents
Automated Capsule-Based Synthesis Polystyrene-supported reagents, automated console High reproducibility; automation reduces manual errors Requires specialized equipment
Continuous Flow Synthesis Flow reactors, fluorinating agents, hydroxylation reagents Enhanced control of reaction parameters; scalable Initial setup cost; optimization needed

Research Findings and Notes

  • The stereochemistry of the fluorine and hydroxyl groups is critical for biological activity; thus, enantiomerically pure starting materials and stereoselective steps are preferred.

  • Acid/base catalyzed cyclization steps involve hydrolysis of esters and elimination of leaving groups such as bromide to form the fluorohydroxy ring system.

  • Automated synthesis consoles use detailed scripts to control the sequence of reagent addition, heating, and stirring, ensuring consistent product formation.

  • The presence of the benzyl carbamate group enhances the compound’s lipophilicity and membrane permeability, important for medicinal applications.

Q & A

Q. What are the critical steps in synthesizing Benzyl 3-fluoro-4-hydroxypiperidine-1-carboxylate?

The synthesis involves multi-step reactions, starting with functionalization of the piperidine ring. Key steps include:

  • Fluorination : Introducing the fluorine atom at the 3-position under controlled conditions (e.g., using fluorinating agents like DAST or Selectfluor).
  • Hydroxylation : Installing the hydroxyl group at the 4-position via oxidation or hydroxylation reactions.
  • Benzyloxycarbonyl Protection : Adding the benzyl carboxylate group using benzyl chloroformate in the presence of a base (e.g., triethylamine) to stabilize the intermediate .
  • Purification : Techniques like column chromatography or recrystallization ensure high purity (>95%) for research applications .

Reaction Conditions Table :

StepReagents/ConditionsSolventYield (%)
FluorinationDAST, 0°C to RTDichloromethane60-70
HydroxylationmCPBA, RTEthanol50-55
ProtectionBenzyl chloroformate, TEATHF75-85

Q. How does the stereochemistry of the compound influence its reactivity?

The (3R,4R) configuration enhances steric and electronic interactions, affecting binding affinity in medicinal chemistry applications. For example:

  • Fluorine’s Electron-Withdrawing Effect : Increases electrophilicity at adjacent positions, facilitating nucleophilic substitutions .
  • Hydroxyl Group Orientation : Hydrogen bonding with biological targets (e.g., enzymes) is stereospecific, as shown in preliminary receptor-binding assays .

Advanced Research Questions

Q. How can researchers optimize reaction conditions for scaling synthesis without compromising purity?

  • Continuous Flow Reactors : Improve heat and mass transfer, reducing side reactions (e.g., epimerization) during fluorination .
  • In-Line Analytics : Use FTIR or HPLC to monitor reaction progress in real time, adjusting parameters like pH and temperature dynamically .
  • Solvent Selection : Replace dichloromethane with greener alternatives (e.g., cyclopentyl methyl ether) to enhance safety and scalability .

Q. What strategies address contradictions in reported biological activities of the compound?

Discrepancies may arise from variations in:

  • Purity Levels : Impurities >5% can skew enzyme inhibition assays. Validate purity via NMR and LC-MS .
  • Assay Conditions : Compare buffer pH, temperature, and co-solvents across studies. For example, activity in Tris buffer (pH 7.4) vs. phosphate buffer (pH 6.8) may differ due to protonation state changes .
  • Structural Analogues : Test halogen-substituted derivatives (e.g., Cl or Br at the 3-position) to isolate fluorine-specific effects .

Q. What advanced techniques characterize the compound’s interactions with biological targets?

  • X-ray Crystallography : Resolve binding modes with enzymes (e.g., kinase or protease targets) to identify key hydrogen bonds and hydrophobic interactions .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔG, ΔH) to assess selectivity over related receptors .
  • Molecular Dynamics Simulations : Predict stability of ligand-receptor complexes under physiological conditions .

Data Contradiction Analysis

Q. How to reconcile conflicting toxicity data in early-stage studies?

  • Source Evaluation : Prioritize studies with GLP-compliant toxicology protocols over preliminary in vitro assays .
  • Dose-Response Curves : Compare EC50 values across models (e.g., rodent vs. human cell lines) to identify species-specific sensitivities .
  • Metabolite Screening : Use LC-MS/MS to detect reactive metabolites (e.g., quinone intermediates) that may explain hepatotoxicity discrepancies .

Methodological Recommendations

  • Synthetic Protocols : Follow GMP-like practices for intermediates to ensure reproducibility .
  • Biological Assays : Include positive controls (e.g., known enzyme inhibitors) and validate assays with orthogonal methods (e.g., SPR and fluorescence polarization) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzyl 3-fluoro-4-hydroxypiperidine-1-carboxylate
Reactant of Route 2
Benzyl 3-fluoro-4-hydroxypiperidine-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.